molecular formula C9H7F3 B14136051 (3,3,3-Trifluoroprop-1-en-1-yl)benzene CAS No. 74031-46-2

(3,3,3-Trifluoroprop-1-en-1-yl)benzene

Cat. No.: B14136051
CAS No.: 74031-46-2
M. Wt: 172.15 g/mol
InChI Key: HKADMMFLLPJEAG-VOTSOKGWSA-N
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Description

(3,3,3-Trifluoroprop-1-en-1-yl)benzene is an organic compound with the molecular formula C9H7F3 It is characterized by the presence of a trifluoromethyl group attached to a propene chain, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3,3-Trifluoroprop-1-en-1-yl)benzene typically involves the reaction of benzene with 3,3,3-trifluoropropene under specific conditions. One common method includes the use of a catalyst such as copper(I) iodide in the presence of potassium fluoride and N,N-dimethylformamide at elevated temperatures . Another approach involves the use of sodium hydride in tetrahydrofuran, followed by heating at high temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(3,3,3-Trifluoroprop-1-en-1-yl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic reagents like bromine, chlorine, and nitrating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted benzenes, epoxides, and various substituted aromatic compounds.

Scientific Research Applications

(3,3,3-Trifluoroprop-1-en-1-yl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of (3,3,3-Trifluoroprop-1-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3,3,3-Trifluoroprop-1-en-2-yl)benzene: A similar compound with a different position of the double bond.

    1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene: A chlorinated derivative with similar properties.

Uniqueness

(3,3,3-Trifluoroprop-1-en-1-yl)benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The position of the trifluoromethyl group and the double bond in the propene chain can significantly influence its reactivity and interactions with other molecules.

Properties

CAS No.

74031-46-2

Molecular Formula

C9H7F3

Molecular Weight

172.15 g/mol

IUPAC Name

[(E)-3,3,3-trifluoroprop-1-enyl]benzene

InChI

InChI=1S/C9H7F3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+

InChI Key

HKADMMFLLPJEAG-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C=CC(F)(F)F

Origin of Product

United States

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